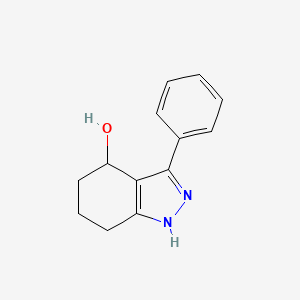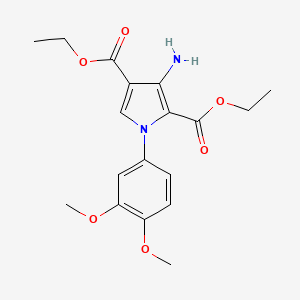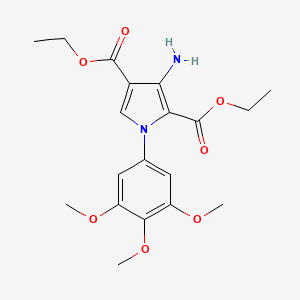
Diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an amino group and a trimethoxyphenyl group, along with two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrrole compounds.
Scientific Research Applications
Diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate
- Diethyl 3-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate
Uniqueness
Diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer methoxy groups.
Properties
IUPAC Name |
diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O7/c1-6-27-18(22)12-10-21(16(15(12)20)19(23)28-7-2)11-8-13(24-3)17(26-5)14(9-11)25-4/h8-10H,6-7,20H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIIASBAVGAERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1N)C(=O)OCC)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
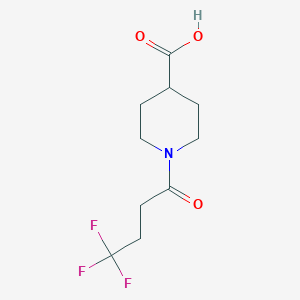
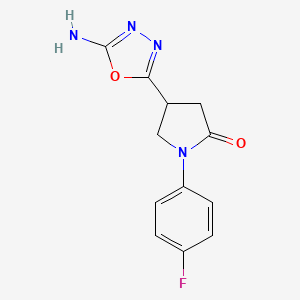
![N,1-dibenzyl-5-[(chloroacetyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7880237.png)
![2-(2-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid](/img/structure/B7880238.png)
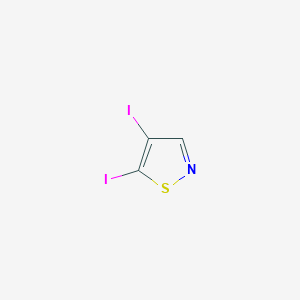
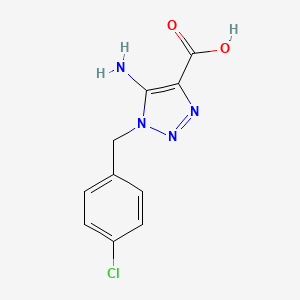
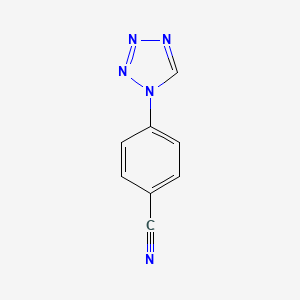
![4,5-Dimethoxy-6-[2-nitroethenyl]-2H-1,3-benzodioxole](/img/structure/B7880264.png)
![4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDROFURAN-2-ONE](/img/structure/B7880265.png)
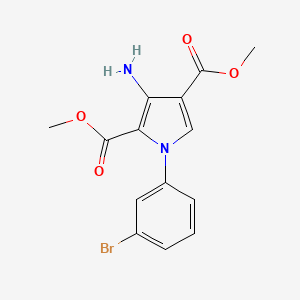
![Spiro[1-benzofuran-3,2'-[1,3]dioxolan]-5-amine](/img/structure/B7880273.png)

